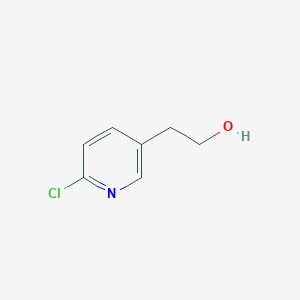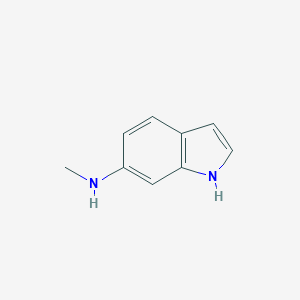
N-araquidonoildopamina
Descripción general
Descripción
La N-Araquidonoil Dopamina (NADA) es un intrigante endocannabinoide que desempeña funciones duales como agonista del receptor CB₁ y del canal iónico de potencial transitorio del receptor V₁ (TRPV1) . Primero descrita como un posible endocannabinoide en 2000, la NADA se identificó más tarde como un endovanilloide en 2002. Es un lípido endógeno derivado del ácido araquidónico y la dopamina, con concentraciones particularmente altas en regiones del cerebro como el hipocampo, el cerebelo y el estriado .
Aplicaciones Científicas De Investigación
Los roles multifacéticos de la NADA se extienden a través de dominios científicos:
Neurobiología: Modula la neurotransmisión, influye en la percepción del dolor y exhibe propiedades antioxidantes.
Función Vascular: La NADA afecta la contracción y relajación de los vasos sanguíneos.
Inflamación: Suprime las respuestas inflamatorias y promueve la resolución.
Investigación del VIH: La NADA exhibe actividad inhibitoria contra la replicación del VIH-1.
Mecanismo De Acción
Los efectos de la NADA se derivan de sus interacciones con los receptores:
Receptor CB₁: Como agonista, la NADA influye en la señalización endocannabinoide.
Canal TRPV1: La activación de TRPV1 contribuye a la percepción del dolor y la termorregulación.
Análisis Bioquímico
Biochemical Properties
N-Arachidonyldopamine interacts with various targets, including cannabinoid receptors and the transient receptor potential vanilloid (TRPV1) . It acts as an agonist of the CB1 receptor and the TRPV1 ion channel . N-Arachidonyldopamine plays a significant role in nociception and inflammation in the central and peripheral nervous system .
Cellular Effects
N-Arachidonyldopamine exerts protective and antioxidative properties in microglial cell cultures, cortical neurons, and organotypical hippocampal slice cultures . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-Arachidonyldopamine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It blocks the plasma membrane translocation of certain proteins, redistributing them to different cellular compartments in a palmitoylation-dependent manner .
Temporal Effects in Laboratory Settings
N-Arachidonyldopamine has been shown to prevent cell death 24 hours after oxidative stress induction . It promotes the expression of antioxidant enzymes and reduces the BAX/BCL2 mRNA ratio .
Dosage Effects in Animal Models
The effects of N-Arachidonyldopamine vary with different dosages in animal models
Metabolic Pathways
N-Arachidonyldopamine is synthesized through the ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine . The release of N-Arachidonyldopamine from the composite molecule is accomplished by a series of phospholipases .
Transport and Distribution
It is known that N-Arachidonyldopamine is present in very low concentrations in the brain .
Subcellular Localization
It has been shown that N-Arachidonyldopamine can redistribute certain proteins to the Golgi apparatus in a palmitoylation-dependent manner .
Métodos De Preparación
Rutas Sintéticas:: La NADA se puede sintetizar a través de vías enzimáticas que involucran ácido araquidónico y dopamina. las rutas sintéticas específicas no están ampliamente documentadas.
Producción Industrial:: Los métodos de producción a escala industrial para la NADA siguen siendo limitados debido a su estructura compleja y su baja abundancia. Los esfuerzos de investigación están en curso para explorar rutas de síntesis escalables.
Análisis De Reacciones Químicas
Reacciones:: La NADA experimenta diversas reacciones, incluyendo:
Oxidación: Los procesos oxidativos pueden modificar la estructura de la NADA.
Reducción: Las reacciones de reducción pueden alterar sus grupos funcionales.
Sustitución: La NADA puede participar en reacciones de sustitución.
Oxidación: Agentes oxidantes como el permanganato de potasio (KMnO₄) o el ácido crómico (H₂CrO₄).
Reducción: Agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄).
Sustitución: Diversos nucleófilos (por ejemplo, aminas, tioles) pueden reemplazar grupos funcionales.
Productos Principales:: Los productos específicos que resultan de las reacciones de la NADA no están ampliamente documentados. Se necesitan más investigaciones para dilucidar estos detalles.
Comparación Con Compuestos Similares
La singularidad de la NADA radica en su agonismo dual de receptores (CB₁ y TRPV1). Los compuestos similares incluyen anandamida (AEA) y capsaicina , pero las acciones combinadas de la NADA la distinguen.
Propiedades
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVPIAAVGAWJNQ-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415208 | |
| Record name | N-Arachidonoyldopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199875-69-9 | |
| Record name | N-Arachidonoyldopamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199875-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arachidonyl dopamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199875699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Arachidonoyldopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ARACHIDONOYL DOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8NX2KL2YP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: NADA is an endogenous lipid that acts as both an endocannabinoid and an endovanilloid, engaging with multiple targets to exert its effects.
- Transient Receptor Potential Vanilloid 1 (TRPV1): NADA is a potent agonist of TRPV1, a non-selective cation channel found in sensory neurons and other cell types. Activation of TRPV1 by NADA leads to calcium influx and downstream signaling events, including the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). [] This interaction is implicated in NADA's roles in pain sensation, thermosensation, and inflammation. [, , , ]
- Cannabinoid Receptors (CB1R and CB2R): NADA also acts as an agonist at both CB1R and CB2R. [, , , , ] These receptors are G protein-coupled receptors involved in a wide range of physiological processes, including mood, appetite, pain perception, and immune function. The downstream effects of NADA via cannabinoid receptors can vary depending on the cell type and receptor subtype involved. [, , , ]
- Other Targets: Emerging evidence suggests that NADA may also interact with other targets beyond TRPV1 and cannabinoid receptors, potentially contributing to its diverse pharmacological effects. [, , , ]
ANone: While specific spectroscopic data is not provided in the papers, we can provide the basic information:
ANone: Information about the material compatibility and stability of NADA under various conditions is limited in the provided research. As a lipid molecule, NADA is likely susceptible to oxidation, and appropriate storage conditions (e.g., inert atmosphere, low temperature) are likely necessary to maintain its stability. Further research is needed to comprehensively assess its compatibility and stability across different material and environmental contexts.
ANone: The provided research does not indicate that NADA possesses catalytic properties. It primarily acts as a signaling molecule, interacting with receptors and ion channels to elicit its biological effects.
ANone: The discovery and characterization of NADA represent significant milestones in the field:
- Identification as an Endogenous Compound: NADA was first identified as an endogenous compound in mammalian brain tissue in the early 2000s. [, ]
- Characterization as a TRPV1 Agonist: Shortly after its discovery, NADA was shown to be a potent agonist of the TRPV1 receptor, a key player in pain and inflammation. []
- Recognition as an Endocannabinoid: Further research revealed that NADA also interacts with cannabinoid receptors, solidifying its classification as an endocannabinoid. [, , , , ]
ANone: NADA research draws upon and contributes to various disciplines:
- Neuroscience: NADA's role in pain sensation, neuroprotection, and neuroinflammation makes it relevant to neuroscience research. [, , , ]
- Immunology: NADA's immunomodulatory effects, particularly its ability to suppress inflammatory responses, make it relevant to immunology research. [, , ]
- Chemical Biology: Understanding NADA's biosynthesis, metabolism, and interactions with its targets involves tools and approaches from chemical biology. [, ]
A: NADA's ability to activate both TRPV1 and cannabinoid receptors suggests complex and potentially synergistic effects on various physiological processes. This dual activity makes NADA a particularly intriguing target for pharmacological intervention, as it may offer broader therapeutic benefits compared to compounds targeting only one of these systems. [, , , , ]
A: NADA has demonstrated potent anti-inflammatory effects in various experimental models, suppressing the production of inflammatory mediators and reducing systemic inflammation. [, , ] This suggests that NADA, or synthetic analogs with improved pharmacological properties, could hold promise for treating inflammatory diseases such as sepsis, arthritis, and inflammatory bowel disease.
A: The specific effects of NADA can vary depending on the cell type and the relative expression levels of its targets (TRPV1, CB1R, CB2R). For instance, NADA induces cell death in hepatic stellate cells but not in hepatocytes, highlighting the importance of cell-specific context in its activity. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



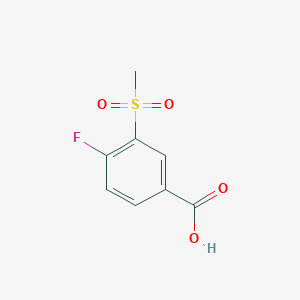
![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B173290.png)
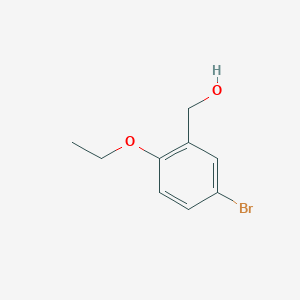
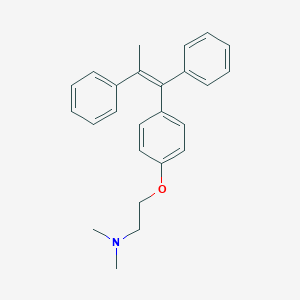
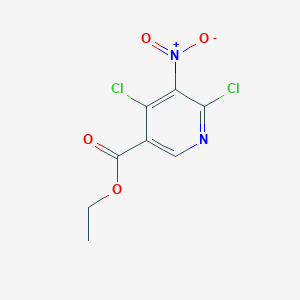
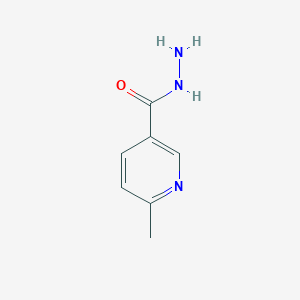
![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)
![Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-](/img/structure/B173310.png)

